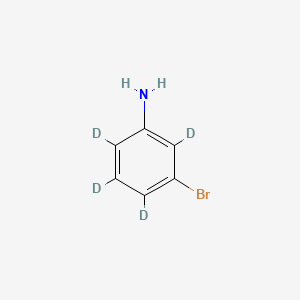
5-(4'-Methyl-2-biphenyl)tetrazole-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is a deuterated analogue of 5-(4’-Methyl-2-biphenyl)tetrazole. This compound is often used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium atoms in the compound make it useful for various analytical techniques, including mass spectrometry.
Preparation Methods
The synthesis of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 typically involves the reaction of trityl chloride with 2-(tetrazol-5-yl)-4’-methyl-1,1’-biphenyl. The reaction is carried out in acetone with aqueous sodium hydroxide as a base. The mixture is stirred at 40°C, and the trityl chloride is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until completion, after which the product is filtered and dried .
Chemical Reactions Analysis
5-(4’-Methyl-2-biphenyl)tetrazole-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a part of drug development processes.
Industry: Utilized in the synthesis of various chemical compounds and materials
Mechanism of Action
The mechanism of action of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes. This makes it a valuable tool in studying metabolic pathways and enzyme kinetics.
Comparison with Similar Compounds
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is unique due to the presence of deuterium atoms, which differentiate it from its non-deuterated counterpart, 5-(4’-Methyl-2-biphenyl)tetrazole. Similar compounds include:
5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: Used in the synthesis of anti-microbial agents.
N-(Triphenylmethyl)-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole: Another related compound with different substituents.
These compounds share structural similarities but differ in their specific applications and properties.
Properties
CAS No. |
1420880-37-0 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
240.302 |
IUPAC Name |
5-[2-(2,3,5,6-tetradeuterio-4-methylphenyl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)/i6D,7D,8D,9D |
InChI Key |
VWOJMXKARYCRCC-YKVCKAMESA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Synonyms |
5-(4’-Methyl[1,1’-biphenyl]-2-yl)-2H-tetrazole-d4; 2-(Tetrazol-5-yl)-4’-methyl-1,1’-biphenyl-d4; _x000B_5-[2-(4’-Methylbiphenyl)]tetrazole; L 158507-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


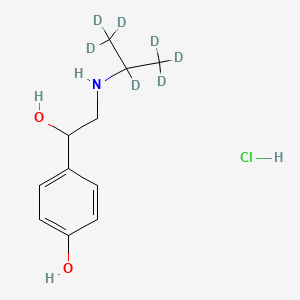
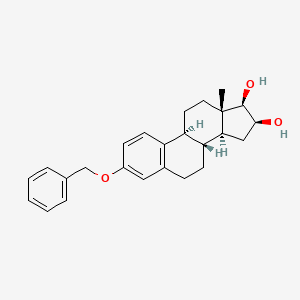

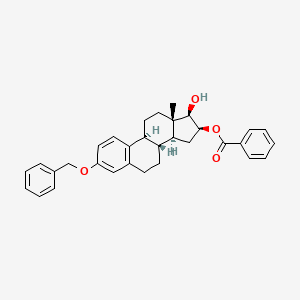

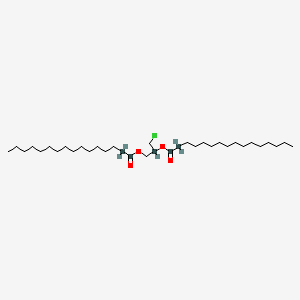
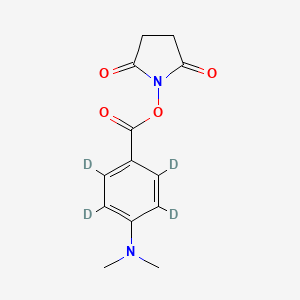
![3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)

![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
